Chemical structure properties of 4,5,6,7-tetrahydro-1H-indazol-6-amine
Chemical structure properties of 4,5,6,7-tetrahydro-1H-indazol-6-amine
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike its fully aromatic indazole counterpart, the tetrahydro- derivative introduces a non-planar, puckered cyclohexene ring fused to the pyrazole core. This structural nuance offers unique vector geometries for substituent exit vectors, particularly at the C6 position, making it an ideal fragment for exploring solvent-exposed regions in kinase ATP-binding pockets and GPCR allosteric sites.
This guide provides a definitive technical analysis of the molecule's physicochemical properties, a validated synthetic workflow for its production, and strategic insights into its application in Structure-Activity Relationship (SAR) campaigns.
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of a pyrazole ring fused to a cyclohexene ring. The saturation of the C4-C7 ring breaks the planarity associated with fully aromatic systems, resulting in a "half-chair" or "envelope" conformation. This puckering is critical for binding affinity, as it allows the C6-amine to project out of the plane, facilitating interactions with residues that planar scaffolds cannot reach.
Key Structural Features:
-
Tautomerism: The pyrazole moiety exists in a dynamic equilibrium between the
- and -tautomers. While the -tautomer is generally favored in solution, the -form is often the bioactive conformation in kinase hinge regions. -
Chirality: The C6 carbon is a stereocenter. The amine can exist as (
) or ( ) enantiomers. Enantiomeric resolution is often required during lead optimization, as biological targets are stereoselective.
Physicochemical Properties
The following data represents the core properties of the free base.
| Property | Value | Notes |
| IUPAC Name | 4,5,6,7-Tetrahydro-1H-indazol-6-amine | |
| CAS Number | 74197-21-0 | Free base |
| CAS Number (HCl) | 1306606-59-6 | Hydrochloride salt |
| Molecular Formula | C | |
| Molecular Weight | 137.18 g/mol | Fragment-like |
| cLogP | ~0.23 | Highly hydrophilic |
| TPSA | ~55 Å | Good membrane permeability |
| H-Bond Donors | 3 | 2 from -NH |
| H-Bond Acceptors | 2 | Pyrazole N |
| pKa (Calc) | ~9.8 (Amine), ~13.9 (Pyrazole) | Basic C6-amine |
Synthetic Pathways[5][6][7][8]
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine is rarely achieved by direct functionalization of the tetrahydroindazole ring due to regioselectivity issues. The authoritative route employs a de novo ring construction strategy, starting from a protected cyclohexanedione derivative.
The "Ketal Route" Workflow
This robust protocol ensures regiocontrol and high yields. It proceeds via the construction of the indazole ring followed by functional group interconversion at C6.
Caption: Step-wise synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine from commercially available ketal precursor.
Detailed Experimental Protocol
Step 1: Formulation of the β-Keto Enol
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF.
-
Add sodium ethoxide (1.2 eq) at 0°C under nitrogen.
-
Add ethyl formate (1.5 eq) dropwise. Stir at room temperature for 16 hours.
-
Checkpoint: Formation of the enolate is indicated by a color change to yellow/orange.
Step 2: Indazole Ring Closure
-
Dissolve the crude enol from Step 1 in Ethanol.
-
Add hydrazine hydrate (1.2 eq) carefully.
-
Reflux for 4 hours.
-
Concentrate and partition between water/ethyl acetate to isolate the ketal-protected indazole.
Step 3: Ketal Deprotection
-
Treat the protected intermediate with 2M HCl (aq) in THF (1:1 v/v).
-
Stir at ambient temperature for 2 hours.
-
Neutralize with NaHCO
and extract. This yields 4,5,6,7-tetrahydro-1H-indazol-6-one .
Step 4: Reductive Amination (The Critical Step)
-
Dissolve the ketone (Step 3 product) in Methanol.
-
Add Ammonium Acetate (10 eq) to ensure mono-amination.
-
Add Sodium Cyanoborohydride (1.5 eq).
-
Stir for 24 hours.
-
Purification: Acid-base extraction is required to remove non-basic byproducts. The final amine is often isolated as the HCl salt for stability.
Medicinal Chemistry Applications
Kinase Inhibitor Design
The tetrahydroindazole core is a bioisostere for the indole and benzimidazole scaffolds often found in Type I kinase inhibitors.
-
Hinge Binding: The pyrazole nitrogens (N1/N2) form a characteristic donor-acceptor motif that binds to the kinase hinge region (e.g., Glu/Leu backbone residues).
-
Solvent Exposure: The C6-amine projects toward the solvent front. This allows for the attachment of solubilizing groups (morpholines, piperazines) or selectivity-enhancing moieties without disrupting the primary hinge binding.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 137 Da, this molecule is an ideal "fragment."
-
Ligand Efficiency (LE): High. The scaffold makes high-quality hydrogen bonds relative to its heavy atom count.
-
Growth Vectors: The amine provides a synthetic handle for "growing" the fragment. Acylation or urea formation at C6 is a standard strategy to probe adjacent pockets.
Tautomeric Considerations in Binding
Caption: The 1H/2H tautomeric equilibrium. The 2H-form is frequently the species recognized by kinase ATP-binding sites.
References
-
Chemical Structure & Identifiers: PubChem. 4,5,6,7-tetrahydro-1H-indazol-6-amine. National Library of Medicine. Available at: [Link]
-
Medicinal Chemistry (Kinase Scaffolds): Taylor & Francis. Indazole – Knowledge and References. Available at: [Link]
-
Reductive Amination Protocols: Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]
